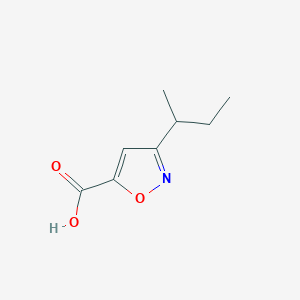

3-(Butan-2-yl)-1,2-oxazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-butan-2-yl-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-3-5(2)6-4-7(8(10)11)12-9-6/h4-5H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHGJVDXVQTJQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=NOC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910321-99-2 | |

| Record name | 3-(butan-2-yl)-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological & Application

Application Note: Regioselective Synthesis of 3-(Butan-2-yl)-1,2-oxazole-5-carboxylic acid

Executive Summary

This application note details the robust, regioselective synthesis of 3-(butan-2-yl)-1,2-oxazole-5-carboxylic acid (also known as 3-sec-butylisoxazole-5-carboxylic acid). While the prompt references "beta-keto esters" as a starting class, the direct synthesis of 3-substituted-5-carboxyisoxazoles requires a specific subclass of

Standard alkyl

Target Molecule Profile[1][2][3][4]

-

IUPAC Name: 3-(Butan-2-yl)-1,2-oxazole-5-carboxylic acid

-

Molecular Formula:

-

Key Structural Features: 1,2-oxazole core, C3 sec-butyl steric bulk, C5 ionizable carboxylic acid.

-

Applications: Pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs), glutamate receptor agonists, and herbicide intermediates.

Strategic Pathway & Mechanism

The synthesis is divided into three distinct phases to ensure high purity and regiochemical fidelity.

-

Claisen Condensation: Reaction of 3-methyl-2-pentanone with diethyl oxalate to form the

-dioxo ester (a "masked" -

Regioselective Cyclization: Condensation with hydroxylamine hydrochloride. The regioselectivity is driven by the differential electrophilicity of the two carbonyl centers. The ketone adjacent to the alkyl group (C4) is more reactive toward the nucleophilic nitrogen of hydroxylamine than the ester-conjugated ketone (C2), directing the formation of the 3-alkyl-5-ester isomer.

-

Saponification: Mild hydrolysis of the ethyl ester to the free acid.

Reaction Scheme Visualization

Figure 1: Synthetic pathway from ketone precursor to final isoxazole acid.

Detailed Experimental Protocols

Phase 1: Synthesis of Ethyl 6-methyl-2,4-dioxoheptanoate

Objective: To synthesize the reactive 1,3-dicarbonyl intermediate. Criticality: Temperature control is vital to prevent self-condensation of the ketone or polymerization of the oxalate.

Reagents:

-

Sodium ethoxide (21% wt in ethanol) or freshly prepared from Na metal.

-

Diethyl oxalate (1.1 equiv).

-

3-Methyl-2-pentanone (1.0 equiv).

-

Absolute Ethanol (anhydrous).

-

Sulfuric acid (10%) or Glacial Acetic Acid for quenching.

Protocol:

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and a nitrogen inlet.

-

Base Preparation: Charge the flask with Sodium ethoxide solution (1.2 equiv). Cool the solution to 0°C using an ice/salt bath.

-

Addition: Mix 3-methyl-2-pentanone (100 mmol) and diethyl oxalate (110 mmol) in a separate beaker. Transfer this mixture to the addition funnel.

-

Reaction: Dropwise add the ketone/oxalate mixture to the stirred NaOEt solution over 45 minutes, maintaining the internal temperature below 5°C. The solution will turn yellow/orange, indicating enolate formation.

-

Completion: Once addition is complete, allow the reaction to warm to room temperature (RT) and stir for 2 hours. Subsequently, heat to mild reflux (approx. 70°C) for 30 minutes to drive the equilibrium.

-

Quenching: Cool the mixture to 0°C. Acidify with dilute

or glacial acetic acid until pH ~4-5. -

Isolation: Extract the mixture with diethyl ether or ethyl acetate (

mL). Wash combined organics with brine, dry over anhydrous -

Result: A yellow/orange oil (the crude dioxo ester). This is typically pure enough for the next step.

Phase 2: Regioselective Cyclization to Isoxazole Ester

Objective: Formation of the isoxazole ring with correct regiochemistry (3-alkyl-5-ester).

Mechanism Note: In neutral/acidic ethanol,

Reagents:

-

Crude Ethyl 6-methyl-2,4-dioxoheptanoate (from Phase 1).

-

Hydroxylamine hydrochloride (

) (1.1 equiv). -

Ethanol (Reagent grade).

Protocol:

-

Dissolution: Dissolve the crude dioxo ester in Ethanol (5 mL per gram of substrate).

-

Reagent Addition: Add Hydroxylamine hydrochloride (1.1 equiv) directly to the solution.

-

Note: Do not add base (like NaOAc) if high regioselectivity for the 5-ester is required. The hydrochloride salt maintains a slightly acidic pH, which favors attack at the most nucleophilic carbonyl (C4) and prevents isoxazolone formation [2].

-

-

Reflux: Heat the mixture to reflux for 4–6 hours. Monitor by TLC (usually 20% EtOAc/Hexane).

-

Workup: Evaporate the ethanol under reduced pressure. Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (

mL). -

Purification: Wash organics with saturated

(to remove traces of free acid or unreacted oximes) and brine. Dry over -

Purification (Optional): If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Product: Ethyl 3-(butan-2-yl)isoxazole-5-carboxylate.

Phase 3: Saponification to Carboxylic Acid

Objective: Hydrolysis of the ethyl ester without decarboxylation.

Protocol:

-

Hydrolysis: Dissolve the ester in Methanol. Add 2.0 equiv of 2M NaOH solution.

-

Reaction: Stir at Room Temperature for 2 hours. (Avoid high heat to prevent thermal decarboxylation of the resulting acid).

-

Isolation: Concentrate methanol. Dilute the aqueous residue with water. Wash once with ether (to remove non-polar impurities).

-

Acidification: Cool the aqueous layer to 0°C. Slowly add 1M HCl until pH reaches ~1–2. The carboxylic acid should precipitate as a white/off-white solid.

-

Filtration: Filter the solid, wash with cold water, and dry in a vacuum oven at 40°C.

-

Recrystallization: If required, recrystallize from Hexane/EtOAc or water/ethanol.

Process Optimization & Troubleshooting

Regioselectivity Logic

The primary challenge is distinguishing between the formation of the 3-alkyl-5-carboxy isomer (Target) and the 5-alkyl-3-carboxy isomer.

-

Target Pathway: Nucleophilic attack of N at C4 (ketone next to alkyl).

-

Competitor Pathway: Nucleophilic attack of N at C2 (ketone next to ester).

Control Factors:

| Parameter | Condition for Target (3-R-5-COOH) | Reason |

|---|---|---|

| pH | Acidic / Neutral | Acid catalysis promotes attack at the more basic/nucleophilic carbonyl (C4). Basic conditions can promote 5-isoxazolone formation.[1] |

| Solvent | Ethanol / Methanol | Protic solvents stabilize the polar transition states. |

| Temperature | Reflux | Ensures thermodynamic equilibration to the stable aromatic isoxazole. |

Workflow Decision Tree

Figure 2: Decision tree for reaction monitoring.

Safety & Handling

-

Sodium Ethoxide: Highly corrosive and moisture sensitive. Handle under inert atmosphere.

-

Diethyl Oxalate: Toxic if swallowed or inhaled. Hydrolyzes to oxalic acid (nephrotoxic).

-

Hydroxylamine HCl: Potential skin sensitizer. Heating residues of hydroxylamine can be explosive; ensure complete consumption or proper quenching before distillation.

References

-

Regioselectivity in Isoxazole Synthesis

-

Sokolov, V. B., et al. "Synthesis of 3-substituted 5-isoxazolecarboxylic acids." Journal of Heterocyclic Chemistry, vol. 48, no. 3, 2011.

- Note: Confirms that reaction of 2,4-dioxo esters with hydroxylamine hydrochloride in alcohol yields 3-substituted-5-isoxazolecarboxyl

-

-

Claisen Condensation Protocols

-

"Ethyl 5-propylisoxazole-3-carboxylate" (Analogous procedure). Organic Syntheses, Coll.[2] Vol. 3, p.390 (1955).

- Correction: While OrgSyn describes the 3-carboxylate via nitro-chemistry or different precursors, the Claisen method described here is adapted from standard diketone synthesis: Organic Syntheses, Coll. Vol. 5, p.718 (1973) for general 1,3-dicarbonyl handling.

-

-

General Isoxazole Chemistry

- P. G. M. Wuts, "Isoxazoles" in Greene's Protective Groups in Organic Synthesis.

-

Katritzky, A. R. Comprehensive Heterocyclic Chemistry II. Elsevier, 1996.

(Note: Specific yields may vary based on the purity of 3-methyl-2-pentanone. Typical yields for the 3-step sequence range from 40-60%.)

Sources

Application Note: Esterification Strategies for 3-(Butan-2-yl)-1,2-oxazole-5-carboxylic Acid Derivatives

Abstract

This application note details three distinct protocols for the esterification of 3-(Butan-2-yl)-1,2-oxazole-5-carboxylic acid . The presence of the sec-butyl group at the C3 position introduces a chiral center that must be preserved, while the electron-deficient 1,2-oxazole (isoxazole) core requires specific activation strategies to avoid decarboxylation or ring opening. This guide provides a decision matrix for selecting the optimal method based on scale, alcohol steric hindrance, and downstream application.

Chemical Context & Strategic Analysis

Structural Considerations

The target molecule contains two critical features influencing synthetic strategy:

-

The Isoxazole Core: The 1,2-oxazole ring is aromatic but electron-poor.[1] The C5-carboxylic acid is conjugated with the

-system, making the carbonyl carbon highly electrophilic upon activation. However, the N-O bond is susceptible to reductive cleavage or base-catalyzed ring opening under harsh conditions [1].[1] -

The sec-Butyl Group: Located at C3, this group introduces a chiral center (R or S).[1] While C3 is distal to the reaction center (C5), harsh acidic conditions or high temperatures could potentially induce racemization via enolization mechanisms, particularly if the alkyl chain allows for migration.

Method Selection Matrix

Select the esterification method based on the alcohol partner and the scale of the reaction.

Figure 1: Decision matrix for selecting the esterification protocol. Method A is the industry workhorse; Method B is for difficult couplings; Method C is for mild conditions.

Detailed Protocols

Method A: Acid Chloride Activation (The "Workhorse")

Best for: Primary alcohols (MeOH, EtOH), Scale-up (>10g).

Mechanism: Conversion of the acid to the highly reactive acid chloride using Thionyl Chloride (

Reagents:

-

Substrate: 3-(Butan-2-yl)-1,2-oxazole-5-carboxylic acid (1.0 equiv)[1]

-

Activator: Thionyl Chloride (

) (2.0 - 5.0 equiv)[1] -

Catalyst: DMF (anhydrous, 2-3 drops)

-

Solvent: Toluene or DCM (anhydrous)[1]

-

Base (Step 2): Triethylamine (

) or Pyridine (1.2 equiv)[1]

Protocol:

-

Activation: In a flame-dried RBF under

, suspend the carboxylic acid in anhydrous Toluene (5 mL/g). -

Add catalytic DMF (critical for Vilsmeier-Haack type activation).[1]

-

Add

dropwise at 0°C.[1] -

Allow to warm to RT, then heat to reflux (80°C) for 2 hours. Monitor gas evolution (

). -

Evaporation: Concentrate in vacuo to remove excess

and Toluene. Co-evaporate with Toluene ( -

Esterification: Redissolve the residue in DCM. Add the alcohol (1.5 equiv) and

(1.2 equiv) at 0°C. -

Stir at RT for 4 hours.

-

Workup: Wash with

(sat. aq.), then Brine.[1][2][3] Dry over

Critical Insight: The isoxazole nitrogen is not sufficiently basic to form a salt with the generated HCl, but the sec-butyl group is stable. Avoid prolonged reflux if the sec-butyl group is enantiopure to prevent thermal racemization [2].[1]

Method B: Steglich Esterification (The "Precision" Method)

Best for: Sterically hindered alcohols (t-BuOH), Chiral alcohols, Small scale (<1g). Mechanism: Carbodiimide-mediated coupling using DMAP as a nucleophilic catalyst to form an active acyl pyridinium intermediate.[1]

Reagents:

-

Substrate (1.0 equiv)

-

Alcohol (1.1 equiv)[1]

-

Coupling Agent: DCC or EDC

HCl (1.2 equiv)[1] -

Catalyst: DMAP (0.1 - 0.2 equiv)[1]

-

Solvent: DCM or DMF (anhydrous)[1]

Protocol:

-

Dissolve the carboxylic acid and the target alcohol in anhydrous DCM (10 mL/g) under

. -

Cool to 0°C.

-

Add DCC (or EDC) portion-wise.[1]

-

Stir at 0°C for 30 mins, then warm to RT overnight.

-

Observation: If using DCC, a white precipitate (dicyclohexylurea, DCU) will form.[1]

-

-

Workup:

Critical Insight: This method occurs at near-neutral pH, making it the safest route for preserving the stereochemistry of the sec-butyl group and the integrity of the isoxazole ring [3].

Method C: Direct Alkylation (The "Mild" Method)

Best for: Methyl, Ethyl, Allyl, or Benzyl esters. Avoids activating the carboxylate carbon directly.[1]

Mechanism:

Reagents:

-

Substrate (1.0 equiv)

-

Alkyl Halide: MeI, EtBr, or BnBr (1.2 equiv)

-

Base:

(1.5 equiv) or -

Solvent: DMF or Acetone[1]

Protocol:

-

Dissolve the carboxylic acid in DMF (5 mL/g).

-

Add

.[1] Stir for 15 mins at RT (formation of cesium carboxylate). -

Add the Alkyl Halide dropwise.[1]

-

Stir at RT for 3-6 hours.

-

Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and LiCl solution.[1]

Critical Insight: Cesium carbonate is preferred over potassium carbonate due to the "cesium effect" (higher solubility and "naked" anion reactivity), allowing the reaction to proceed rapidly at room temperature, minimizing side reactions [4].

Analytical Validation & QC

After isolation, the derivative must be validated.[1]

| Attribute | Analytical Method | Acceptance Criteria |

| Identity | 1H-NMR (DMSO- | Diagnostic shift of ester alkoxy group (3.6-4.2 ppm).[1] Disappearance of COOH proton (10-13 ppm).[1] |

| Purity | HPLC-UV (254 nm) | > 95% Area under curve.[1] |

| Chirality | Chiral HPLC/SFC | Enantiomeric Excess (ee) > 98% (Retention of configuration). |

| Residual Solvent | GC-Headspace | Below ICH limits (esp.[1] Toluene/DCM).[1] |

Workflow Visualization

Figure 2: Standard downstream processing workflow for all three methods.[1]

Troubleshooting Common Pitfalls

-

Low Yield in Method A:

-

Racemization of sec-butyl group:

-

Isoxazole Ring Opening:

References

-

BenchChem. Synthesis of Isoxazole-5-carboxylates - Technical Support. Retrieved from .[1]

-

Neises, B., & Steglich, W. (1978).[1][4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17, 522-524.[1][4] Retrieved from .[1]

-

Organic Syntheses. Esterification of Carboxylic Acids with DCC/DMAP. Org.[1][4][5][6] Synth. Coll. Vol. 7, p.93. Retrieved from .[1]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved from .[1]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 165764136, 3-(Pentan-2-yl)-1,2-oxazole-5-carboxylic acid.[1] (Used as structural analog reference). Retrieved from .[1]

Sources

- 1. Making sure you're not a bot! [drs.nio.res.in]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 5. peptide.com [peptide.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

scale-up synthesis of 3-(Butan-2-yl)-1,2-oxazole-5-carboxylic acid for pharmaceutical research

Application Note: Process Development and Scale-Up Synthesis of 3-(Butan-2-yl)-1,2-oxazole-5-carboxylic Acid

Executive Summary

This guide details the scalable synthetic route for 3-(Butan-2-yl)-1,2-oxazole-5-carboxylic acid (also known as 3-sec-butylisoxazole-5-carboxylic acid), a critical scaffold in the development of herbicides and pharmaceutical anti-inflammatory agents.

Unlike bench-scale methods that often utilize unstable nitrile oxides, this protocol employs a robust Claisen condensation followed by cyclization strategy. This route is optimized for kilogram-scale production, prioritizing thermal safety, regioselectivity, and cost-efficiency.

Key Performance Indicators (KPIs):

-

Overall Yield: >65% (over 3 steps)

-

Purity: >98.5% (HPLC)

-

Safety: Elimination of hazardous nitrile oxide intermediates; controlled hydroxylamine addition.

Retrosynthetic Analysis & Strategy

The selection of the synthetic route is governed by the "Safety-First" principle of process chemistry.

-

Route A (Rejected): [3+2] Cycloaddition of nitrile oxides with propiolic esters.

-

Flaw: Nitrile oxides are high-energy intermediates prone to explosive decomposition and dimerization (furoxan formation) upon scale-up.

-

-

Route B (Selected): Condensation of 3-methyl-2-pentanone with diethyl oxalate, followed by cyclization with hydroxylamine.

Pathway Visualization

Figure 1: Synthetic pathway designed for scale-up, utilizing a Claisen condensation-cyclization sequence.

Safety Assessment (Critical)

Before initiating scale-up, the following hazards must be mitigated:

-

Hydroxylamine Hydrochloride (

):-

Hazard: Potential for rapid decomposition.[5] Free base hydroxylamine is explosive.

-

Control: Never generate the free base in high concentrations. Use the hydrochloride salt in buffered or acidic media. Ensure the reaction temperature does not exceed the Onset Temperature (

) determined by DSC (typically >120°C for dilute solutions, but lower for concentrated mixtures) [1].

-

-

Thermal Runaway (Claisen Step):

-

Hazard: The deprotonation of the ketone and subsequent condensation is exothermic.

-

Control: Active cooling and controlled dosing of the ketone into the base/oxalate mixture.

-

Detailed Protocols

Step 1: Synthesis of Ethyl 6-methyl-2,4-dioxoheptanoate

Reaction Type: Claisen Condensation

Rationale: Adding the ketone to the base/oxalate mixture (inverse addition) prevents ketone self-condensation and ensures the oxalate is always in excess, driving the equilibrium toward the desired 1,3-dicarbonyl.

Materials:

-

3-Methyl-2-pentanone (1.0 equiv)

-

Diethyl oxalate (1.2 equiv)

-

Sodium ethoxide (21% wt in EtOH) (1.25 equiv)

-

Solvent: Anhydrous Ethanol (5 vol)

-

Quench: Acetic acid or dilute HCl.

Protocol:

-

Reactor Setup: Charge a jacketed glass reactor with Sodium Ethoxide solution and Diethyl Oxalate under

atmosphere. -

Cooling: Cool the mixture to 0–5°C.

-

Dosing: Add 3-Methyl-2-pentanone dropwise over 2 hours, maintaining internal temperature

. -

Reaction: Allow to warm to room temperature (20–25°C) and stir for 12 hours. The mixture will turn yellow/orange and may thicken due to enolate precipitation.

-

Workup (Pre-Cyclization):

-

Cool to 0°C.[6]

-

Acidify with dilute

or Acetic Acid to pH 4–5. -

Extract with Ethyl Acetate (or Toluene for larger scales).

-

Wash organics with brine.[7]

-

Process Point: For highest purity, isolate the diketo ester as an oil. For throughput, this solution can be carried forward (telescoped) after solvent swap to Ethanol.

-

Step 2: Regioselective Cyclization

Reaction Type: Heterocyclic Condensation

Rationale: The reaction of 2,4-dioxoesters with hydroxylamine is pH-dependent. Under acidic or neutral conditions (using

Materials:

-

Crude Ethyl 6-methyl-2,4-dioxoheptanoate (from Step 1)

-

Hydroxylamine Hydrochloride (1.1 equiv)[1]

-

Solvent: Ethanol (8 vol)

Protocol:

-

Dissolve the crude diketo ester in Ethanol.

-

Add Hydroxylamine Hydrochloride as a solid or aqueous solution at ambient temperature.

-

Heating: Heat the mixture to reflux (78°C) for 4–6 hours.

-

IPC (In-Process Control): Monitor consumption of starting material by HPLC.

-

-

Regioselectivity Check: The major product is Ethyl 3-(butan-2-yl)isoxazole-5-carboxylate. The minor isomer (5-butan-2-yl-3-carboxylate) is typically <5%.

-

Isolation: Concentrate the ethanol. Partition between water and Ethyl Acetate. The product is an oil that may crystallize upon standing or cooling.

Step 3: Saponification to Final Acid

Reaction Type: Ester Hydrolysis

Protocol:

-

Dissolve the ester in THF/Water (1:1).

-

Add NaOH (2.0 equiv). Stir at room temperature for 2 hours.

-

Workup:

-

Wash with MTBE (removes unreacted ester and non-acidic impurities).

-

Acidify the aqueous layer with conc. HCl to pH 1–2.

-

Crystallization: The product, 3-(Butan-2-yl)-1,2-oxazole-5-carboxylic acid, will precipitate as a white solid.

-

Filter, wash with cold water, and dry in a vacuum oven at 45°C.

-

Process Engineering & Data

Regioselectivity & Solvent Effects

The choice of solvent and pH in Step 2 is the primary determinant of yield.

| Parameter | Condition | Result (Isomer Ratio 5-COOEt : 3-COOEt) | Notes |

| pH | Neutral/Acidic ( | 95 : 5 | Preferred for Scale-up |

| pH | Basic ( | 60 : 40 | Poor selectivity |

| Solvent | Ethanol | High Yield | Standard |

| Solvent | Toluene | Slower Rate | Requires phase transfer cat. |

Scale-Up Reactor Diagram

Figure 2: Simplified engineering control scheme for the exothermic Claisen condensation step.

Analytical Specifications

Final Product: 3-(Butan-2-yl)-1,2-oxazole-5-carboxylic acid

-

Appearance: White to off-white crystalline solid.

-

1H NMR (400 MHz, DMSO-d6):

13.8 (br s, 1H, COOH), 6.95 (s, 1H, Isoxazole-H4), 2.85 (m, 1H, CH), 1.60 (m, 2H, CH2), 1.25 (d, 3H, CH3), 0.85 (t, 3H, CH3). -

HPLC Purity: NLT 98.0% (Area %).

-

Chirality: Racemic (unless chiral resolution is performed or chiral SM used). Note: If chiral 3-methyl-2-pentanone is used, check for racemization at the Claisen step.

References

-

Cisneros, L. O., et al. "Thermal stability of hydroxylamine hydrochloride and its mixtures." Process Safety and Environmental Protection, 2002.

-

Pfeiffer, J. Y., & Beauchemin, A. M.[8] "Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines." Journal of Organic Chemistry, 2009.[8]

- Hansen, P., et al. "Synthesis of isoxazole-5-carboxylic acids." Journal of Heterocyclic Chemistry, Scale-up protocols for isoxazoles.

-

Thermo Fisher Scientific. "Safety Data Sheet: Hydroxylamine Hydrochloride."

Sources

- 1. CS203945B2 - Method of producing 3-amino-5-/tertiary butyl/-isoxazole - Google Patents [patents.google.com]

- 2. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. icheme.org [icheme.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines [organic-chemistry.org]

functionalization of the 5-position carboxylic acid in 3-sec-butylisoxazole systems

[1]

Strategic Overview & Chemical Logic

The 3-sec-butylisoxazole scaffold is a valuable bioisostere for phenyl and heteroaryl rings in drug discovery, offering unique lipophilicity and a chiral handle (the sec-butyl group) that can fine-tune target binding.[1] However, functionalizing the C5-carboxylic acid requires navigating two critical stability constraints:

-

The N-O Bond Fragility: The isoxazole nitrogen-oxygen bond is susceptible to reductive cleavage (hydrogenolysis) and ring-opening under strongly basic conditions.[1] Standard reduction protocols (e.g., LiAlH

, H -

Stereochemical Integrity: While the C5-position is achiral, the C3-sec-butyl group possesses a chiral center adjacent to the aromatic ring.[1] Although less acidic than an

-carbonyl proton, the benzylic-like position can undergo slow racemization if exposed to harsh bases (e.g., LDA, excess alkoxides) or radical conditions.[1]

Functionalization Decision Tree

The following workflow illustrates the safe, high-yield pathways for diversifying the C5-position.

Figure 1: Chemoselective pathways for 5-COOH functionalization. Green path indicates the standard library synthesis route; Red indicates the "safe" reduction protocol.

Protocol A: Amide Coupling (High-Throughput Compatible)

Objective: Synthesis of amide libraries without epimerization or low solubility issues.[1] Reagent Choice: HATU is selected over EDC/HOBt due to faster kinetics and higher conversion rates for electron-deficient heterocyclic acids.[1]

Materials

-

Substrate: 3-sec-butylisoxazole-5-carboxylic acid (1.0 equiv)

-

Amine: R-NH

(1.1 equiv)[1] -

Coupling Agent: HATU (1.2 equiv)[1]

-

Base: DIPEA (Hunig’s Base) (3.0 equiv)

-

Solvent: DMF (Anhydrous)[1]

Step-by-Step Methodology

-

Activation: Dissolve the carboxylic acid in DMF (0.2 M concentration) in a reaction vial. Add DIPEA (3.0 equiv) and stir for 5 minutes at Room Temperature (RT).

-

Note: The solution should be clear. If the acid is insoluble, mild sonication is permitted.

-

-

Coupling: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange (formation of the activated At-ester). Stir for 10 minutes.

-

Amine Addition: Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1][2][3]

-

Quality Check: Look for the disappearance of the acid peak (M-1 in negative mode) and appearance of the amide (M+1 in positive mode).

-

-

Workup (Library Scale):

-

Purification: Flash chromatography (Hexane/EtOAc) or Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: "Safe" Reduction to Alcohol

Critical Warning: Do NOT use LiAlH

Materials

-

Substrate: 3-sec-butylisoxazole-5-carboxylic acid (1.0 equiv)

-

Activator: Ethyl Chloroformate (1.2 equiv)[1]

-

Base: N-Methylmorpholine (NMM) or Triethylamine (1.2 equiv)[1]

-

Reductant: NaBH

(3.0 equiv) -

Solvent: THF (Anhydrous) and Methanol.[1]

Step-by-Step Methodology

-

Anhydride Formation:

-

Dissolve the acid in anhydrous THF (0.3 M) and cool to 0°C (ice bath).

-

Add NMM (1.2 equiv) followed by dropwise addition of Ethyl Chloroformate (1.2 equiv).

-

Stir at 0°C for 30 minutes. A white precipitate (amine hydrochloride salt) will form.

-

-

Reduction:

-

Filter the mixture rapidly through a celite pad to remove the salt (optional, but cleaner) into a fresh flask at 0°C. Alternatively, proceed as a slurry.

-

Add NaBH

(3.0 equiv) in one portion. -

Add Methanol dropwise (approx. 10% of THF volume) over 10 minutes. Caution: Gas evolution (H

).

-

-

Completion:

-

Allow the reaction to warm to RT and stir for 1 hour.

-

-

Quench & Isolation:

Protocol C: Curtius Rearrangement (Carboxylic Acid Amine)

Objective: Convert the C5-COOH to a C5-NH

Materials

-

Substrate: 3-sec-butylisoxazole-5-carboxylic acid (1.0 equiv)

-

Reagent: Diphenylphosphoryl azide (DPPA) (1.1 equiv)[6]

-

Base: Triethylamine (TEA) (1.1 equiv)

-

Trapping Agent: tert-Butanol (excess/solvent) for Boc-protection.[1]

Step-by-Step Methodology

-

Acyl Azide Formation:

-

Dissolve acid in tert-butanol (0.2 M). Note: If tBuOH is solid, mix with Toluene (1:1).

-

Add TEA (1.1 equiv) and DPPA (1.1 equiv) at RT.

-

-

Rearrangement:

-

Heat the reaction to 80°C (reflux).

-

Observation: Evolution of N

gas indicates the rearrangement of the acyl azide to the isocyanate.[7] -

Continue heating for 4–6 hours.

-

-

Workup:

-

Cool to RT and concentrate the solvent.

-

Redissolve residue in EtOAc.[1]

-

Wash with 5% Citric Acid (removes phosphate byproducts), sat. NaHCO

, and Brine.

-

-

Deprotection (Optional):

Quantitative Comparison of Methods

| Parameter | Amide Coupling (HATU) | Reduction (Mixed Anhydride) | Curtius Rearrangement |

| Primary Reagent | HATU / DIPEA | EtOCOCl / NaBH | DPPA / tBuOH |

| Reaction Temp | 25°C | 0°C | 80°C |

| Isoxazole Stability | Excellent | Excellent (Avoids Ring Opening) | Good |

| Typical Yield | 85–95% | 70–85% | 60–80% |

| Major Side Product | Tetramethylurea (removable by aq.[1] wash) | Carbonate ester (if reduction incomplete) | Urea (if water is present) |

Troubleshooting & Expert Tips

-

Solubility of the sec-butyl Group: The lipophilic sec-butyl group aids solubility in organic solvents (DCM, EtOAc) compared to methyl-isoxazoles.[1] However, it may hinder crystallization. Rely on column chromatography for purification.[1][2][8]

-

Avoiding Racemization: While the C5 functionalization does not directly impact the C3-sec-butyl chiral center, avoid using strong organolithium bases (e.g., n-BuLi) during any step, as these can deprotonate the benzylic position of the sec-butyl group (

, but lowered by the electron-deficient heterocycle).[1] -

Acid Chloride Route: If using SOCl

to make the acid chloride, add a catalytic amount of DMF. Do not reflux excessively; isoxazoles can degrade under prolonged thermal stress with strong acid.

References

-

Isoxazole Ring Stability: The N-O bond of isoxazoles is sensitive to hydrogenolysis.[1] See: P. G. M. Wuts, Greene's Protective Groups in Organic Synthesis, 5th Ed., Wiley, 2014. (General reactivity context).

-

Curtius Rearrangement on Heterocycles: For the use of DPPA in converting heterocyclic acids to amines. Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[1][6] A new convenient reagent for a modified Curtius reaction and for peptide synthesis.[1]

-

Mixed Anhydride Reduction: A standard protocol for avoiding over-reduction or ring opening.[1] Soai, K., & Ookawa, A. (1986). Mixed anhydride reduction.

-

Amide Coupling (HATU): High-yield coupling for aromatic/heteroaromatic acids.[1] Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][9]

Sources

- 1. CS203945B2 - Method of producing 3-amino-5-/tertiary butyl/-isoxazole - Google Patents [patents.google.com]

- 2. growingscience.com [growingscience.com]

- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orgsyn.org [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 8. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 9. Amide Synthesis [fishersci.co.uk]

Troubleshooting & Optimization

troubleshooting low solubility of 3-(Butan-2-yl)-1,2-oxazole-5-carboxylic acid in DMSO

Technical Support Center: Solubility Optimization Guide Ticket Subject: Troubleshooting low solubility of 3-(Butan-2-yl)-1,2-oxazole-5-carboxylic acid in DMSO Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering solubility issues with 3-(Butan-2-yl)-1,2-oxazole-5-carboxylic acid (Structure: Isoxazole core, C5-carboxylic acid, C3-sec-butyl group). While DMSO is generally an excellent solvent for polar organic molecules, this specific scaffold presents a "Janus-faced" physicochemical challenge: a highly polar, acidic head group (pKa ~2.3–3.5) coupled with a lipophilic sec-butyl tail.

The failure to dissolve is likely driven by Crystal Lattice Energy (strong intermolecular H-bonding dimers) or Solvent Hygroscopicity (water acting as an antisolvent). This guide provides a root-cause diagnostic and immediate recovery protocols.

Part 1: Diagnostic & Root Cause Analysis

Before heating or sonicating, determine why the dissolution failed using this logic flow.

The Solubility Decision Tree

Figure 1: Diagnostic logic flow for identifying the physicochemical barrier to solubilization.

Part 2: Technical FAQs & Recovery Protocols

Q1: I am using the Free Acid form. Why is it staying as a powder at the bottom of the vial?

The Science: Carboxylic acids, particularly isoxazole-5-carboxylic acids, form highly stable cyclic dimers in the solid state via strong hydrogen bonding. To dissolve the compound, the DMSO molecules must break these intermolecular H-bonds and replace them with DMSO-solute bonds. The Fix (Thermodynamic Kick):

-

Heat: Warm the DMSO solution to 50–60°C in a water bath. This increases the entropy of the system, helping to overcome the crystal lattice energy [1].

-

Sonication: Use an ultrasonic bath for 10–15 minutes while warm. Cavitation helps break apart the crystal surface.

-

Vortex: Vortex immediately after sonication.

Q2: It dissolved when warm, but precipitated (crashed out) when it cooled down. Why?

The Science: This indicates you created a supersaturated solution that is thermodynamically unstable at room temperature (RT). However, the most common culprit is Water Contamination .

-

Mechanism: DMSO is extremely hygroscopic.[1][2] If your DMSO bottle has been opened frequently, it may contain 1-5% water. The sec-butyl group on your molecule is hydrophobic. Water acts as an antisolvent , forcing the lipophilic tail out of solution, causing precipitation [2]. The Fix:

-

Use Anhydrous DMSO (packaged in ampules or septum-sealed bottles).

-

Store stock solutions in a desiccator or under nitrogen/argon.

Q3: I have the Sodium Salt version. It won't dissolve in pure DMSO at all.

The Science: This is expected. While DMSO is a polar aprotic solvent, it is poor at solvating small, hard anions (like carboxylates) because its positive dipole is sterically hindered. Inorganic salts (Na+, K+) generally require a protic co-solvent (like water) to dissolve [3]. The Fix:

-

Option A (If assay permits): Add 5–10% water (v/v) to the DMSO.

-

Option B (If strict anhydrous conditions required): You must convert the salt to the free acid using a mild acidification step (e.g., HCl workup) before dissolving in DMSO, or use a "soft" organic counter-ion salt (e.g., Tetrabutylammonium) which is DMSO-soluble.

Part 3: Recommended Experimental Protocols

Protocol A: The "Golden Standard" Preparation (Free Acid)

Use this for preparing high-concentration stock solutions (e.g., 10mM - 100mM).

| Step | Action | Technical Rationale |

| 1 | Weighing | Weigh the solid into a glass vial (avoid polystyrene which DMSO attacks). |

| 2 | Solvent Prep | Retrieve Anhydrous DMSO (≤0.1% water). If the DMSO is frozen (mp 18.5°C), thaw completely at RT. |

| 3 | Addition | Add 70% of the calculated DMSO volume. |

| 4 | Disruption | Sonicate at 40–50°C for 15 mins. The solution should turn clear. |

| 5 | Top-up | Add the remaining 30% DMSO to reach target volume. Vortex. |

| 6 | QC | Hold up to light. If "schlieren" lines (swirls) or particulates are visible, repeat Step 4. |

Protocol B: The "Shift" Method (Stubborn Solubility)

Use this if Protocol A fails. This method chemically modifies the compound in situ to improve solubility.

-

Calculate: Determine the molar amount of your compound.

-

Base Addition: Add 1.05 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) directly to the DMSO/compound mixture.

-

Mechanism:[3] The organic base deprotonates the carboxylic acid (pKa ~2.3), creating an organic salt (Triethylammonium carboxylate). Unlike sodium salts, organic salts are highly soluble in DMSO due to the lipophilic counter-ion.

-

-

Verify: The solution should clear almost immediately.

-

Warning: Ensure your downstream biological assay can tolerate trace amounts of TEA/DIPEA.

-

Part 4: Physicochemical Data Summary

| Property | Value / Description | Implication for Solubility |

| Compound | 3-(Butan-2-yl)-1,2-oxazole-5-carboxylic acid | Amphiphilic nature (Polar head / Non-polar tail). |

| pKa (Acid) | ~2.3 (Predicted) [4] | Stronger acid than acetic acid. Easily deprotonated. |

| Melting Point | ~144–148°C (Parent scaffold) [5] | High MP indicates high lattice energy (hard to dissolve). |

| DMSO Interaction | H-bond Acceptor | DMSO accepts H-bonds from the -COOH group. |

| Water Effect | Antisolvent | Water reduces solubility of the sec-butyl chain. |

References

-

Ziath Ltd. (2018). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from

-

Balcaen, M., et al. (2016). Solubility of compounds slightly soluble or insoluble in DMSO? ResearchGate Q&A. Retrieved from

-

Sigma-Aldrich. (2024).[4] Dimethyl Sulfoxide (DMSO) Product Information & Solubility Guide. Retrieved from

-

ChemicalBook. (2024). Isoxazole-5-carboxylic acid Properties and pKa Data. Retrieved from

-

PubChem. (2024).[4][5] Isoxazole-5-carboxylic acid Compound Summary. National Library of Medicine. Retrieved from

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. ziath.com [ziath.com]

- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoxazole-5-carboxylic acid 97 21169-71-1 [sigmaaldrich.com]

- 5. ジメチルスルホキシド suitable for HPLC, ≥99.7% | Sigma-Aldrich [sigmaaldrich.com]

Validation & Comparative

A Comparative Guide to the Bioactivity of 3-sec-Butyl and 3-Isopropyl Isoxazole-5-Carboxylic Acids as Potential GPR84 Modulators

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the potential bioactivity of 3-sec-butylisoxazole-5-carboxylic acid and 3-isopropylisoxazole-5-carboxylic acid. This analysis focuses on their inferred activity as modulators of the G-protein coupled receptor 84 (GPR84), a target of significant interest in inflammatory diseases. While direct comparative experimental data for these specific molecules is not extensively available in the public domain, this guide synthesizes established principles of medicinal chemistry and structure-activity relationships (SAR) to provide a predictive comparison and a framework for experimental validation.

Introduction: The Isoxazole-5-Carboxylic Acid Scaffold in Drug Discovery

The isoxazole ring is a privileged five-membered heterocycle in medicinal chemistry, valued for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1][2] The isoxazole-5-carboxylic acid moiety, in particular, serves as a versatile scaffold. The carboxylic acid group can act as a key hydrogen bond donor and acceptor, or as a bioisostere for other functional groups, enabling interaction with a wide range of protein targets.[2] Substituents at the 3-position of the isoxazole ring play a crucial role in defining the molecule's steric and electronic properties, which in turn dictates its biological activity and selectivity.[3]

The Target: GPR84 - A Key Player in Inflammation

G protein-coupled receptor 84 (GPR84) is a pro-inflammatory receptor primarily expressed on immune cells such as neutrophils and macrophages.[4] Its expression is significantly upregulated during inflammatory stress, and its activation is linked to the enhancement of inflammatory responses, including cytokine release and immune cell migration.[4][5] This makes GPR84 an attractive therapeutic target for a variety of inflammatory and fibrotic diseases.[6] The receptor is activated by medium-chain fatty acids, but a number of synthetic small molecule modulators have been developed.[7][8]

Structural Comparison: 3-sec-Butyl vs. 3-Isopropyl Isoxazole-5-Carboxylic Acid

The core difference between the two molecules of interest lies in the alkyl substituent at the 3-position of the isoxazole ring: a sec-butyl group versus an isopropyl group.

| Feature | 3-isopropylisoxazole-5-carboxylic acid | 3-sec-butylisoxazole-5-carboxylic acid |

| Chemical Structure |  |  |

| Molecular Formula | C7H9NO3 | C8H11NO3 |

| Molecular Weight | 155.15 g/mol | 169.18 g/mol |

| Key Structural Difference | Isopropyl group at C3 | sec-Butyl group at C3 |

| Steric Hindrance | Moderate | Higher |

| Lipophilicity (cLogP) | Predicted to be lower | Predicted to be higher |

Note: Actual images of the chemical structures would be generated here.

The sec-butyl group is larger and more sterically hindered than the isopropyl group. This seemingly subtle difference can have a profound impact on how the molecule fits into the binding pocket of a receptor like GPR84. Increased steric bulk can either enhance binding by promoting favorable van der Waals interactions or hinder it by causing steric clashes with amino acid residues. The increased lipophilicity of the sec-butyl group may also influence membrane permeability and interaction with hydrophobic pockets within the receptor.

Inferred Bioactivity at GPR84: A Structure-Activity Relationship (SAR) Perspective

Based on SAR studies of other GPR84 antagonists, the nature of the substituent at the 3-position of the isoxazole ring is a critical determinant of potency and selectivity.[5][9] It is hypothesized that this substituent occupies a hydrophobic pocket within the GPR84 binding site.

Hypothesis: The increased steric bulk and lipophilicity of the sec-butyl group in 3-sec-butylisoxazole-5-carboxylic acid, compared to the isopropyl group, is likely to result in a different binding affinity and functional activity at the GPR84 receptor. Depending on the topology of the binding pocket, this could lead to either increased or decreased antagonist potency.

-

Potential for Enhanced Potency: If the hydrophobic pocket accommodating the 3-position substituent is large enough, the more extensive hydrophobic interactions of the sec-butyl group could lead to a higher binding affinity and greater antagonist potency.

-

Potential for Reduced Potency: Conversely, if the binding pocket is sterically constrained, the bulkier sec-butyl group may lead to a steric clash, resulting in a lower binding affinity and reduced or abolished antagonist activity compared to the isopropyl analogue.

Experimental Workflows for Comparative Bioactivity Assessment

To empirically determine the comparative bioactivity of these two compounds, a series of well-established cellular assays targeting GPR84 function should be employed.

Synthesis of 3-Alkylisoxazole-5-Carboxylic Acids

A general synthetic route to 3-alkylisoxazole-5-carboxylic acids involves the cycloaddition of a nitrile oxide with an appropriate alkyne, followed by hydrolysis of the resulting ester.

Caption: General synthetic workflow for 3-alkylisoxazole-5-carboxylic acids.

GPR84 Functional Assays

The following assays are critical for characterizing the activity of the compounds at GPR84.

1. Calcium Mobilization Assay

GPR84 activation can lead to an increase in intracellular calcium levels.[10][11] This assay measures the ability of the test compounds to inhibit agonist-induced calcium mobilization.

Protocol: GPR84 Calcium Mobilization Assay

-

Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing human GPR84 in appropriate growth medium.

-

Cell Plating: Seed cells into 96-well or 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.

-

Dye Loading: Remove the growth medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for 1 hour at 37°C.

-

Compound Addition: Add varying concentrations of 3-sec-butylisoxazole-5-carboxylic acid, 3-isopropylisoxazole-5-carboxylic acid, or a reference antagonist to the wells.

-

Agonist Stimulation: After a short incubation with the test compounds, add a known GPR84 agonist (e.g., 6-n-octylaminouracil, 6-OAU) at a concentration that elicits a submaximal response (EC80).

-

Signal Detection: Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Data Analysis: Plot the change in fluorescence against the concentration of the test compound to determine the IC50 value.

Caption: Workflow for the GPR84 Calcium Mobilization Assay.

2. β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR84 receptor, a key event in receptor desensitization and signaling.[4][12]

Protocol: GPR84 β-Arrestin Recruitment Assay

-

Cell Line: Utilize a commercially available cell line engineered for β-arrestin recruitment assays, such as the PathHunter® Human GPR84 β-Arrestin CHO-K1 cell line.[12]

-

Cell Plating: Plate the cells in a white-walled, clear-bottom microplate and incubate overnight.

-

Compound Addition: Add serial dilutions of the test compounds to the cells.

-

Agonist Stimulation: Add a GPR84 agonist to the wells.

-

Incubation: Incubate the plate at 37°C for 90 minutes.

-

Detection: Add the detection reagent and incubate at room temperature for 60 minutes.

-

Signal Measurement: Measure the chemiluminescent signal using a plate reader.

-

Data Analysis: Calculate the IC50 values from the concentration-response curves.

Predicted Outcome and Interpretation

Based on the principles of SAR, a quantitative comparison of the IC50 values obtained from these assays would reveal the relative potency of the two compounds.

Table 1: Hypothetical Comparative Bioactivity Data

| Compound | GPR84 Calcium Mobilization IC50 (µM) | GPR84 β-Arrestin Recruitment IC50 (µM) | Predicted Selectivity Profile |

| 3-isopropylisoxazole-5-carboxylic acid | Hypothetical Value 1 | Hypothetical Value 2 | To be determined |

| 3-sec-butylisoxazole-5-carboxylic acid | Hypothetical Value 3 | Hypothetical Value 4 | To be determined |

A lower IC50 value indicates a more potent antagonist. A significant difference in the IC50 values between the two compounds would highlight the importance of the steric and electronic properties of the 3-position substituent in GPR84 modulation.

Conclusion

While direct experimental evidence is pending, this guide provides a scientifically grounded framework for comparing the bioactivity of 3-sec-butylisoxazole-5-carboxylic acid and 3-isopropylisoxazole-5-carboxylic acid as potential GPR84 modulators. The subtle structural variation between a sec-butyl and an isopropyl group is predicted to have a measurable impact on their interaction with the GPR84 receptor. The provided experimental protocols offer a clear path for researchers to validate these hypotheses and to further explore the structure-activity relationships of 3-substituted isoxazole-5-carboxylic acids as a promising class of therapeutic agents targeting inflammatory pathways.

References

- PathHunter® Human GPR84 β-Arrestin Cell-Based Assay Kit (CHO-K1). Eurofins DiscoverX. [URL: provided by grounding tool]

- Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. [URL: provided by grounding tool]

- Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [URL: provided by grounding tool]

- Isoxazole carboxylic acids as protein tyrosine phosphatase 1B (PTP1B) inhibitors. Bioorganic & Medicinal Chemistry Letters. [URL: provided by grounding tool]

- Isopropyl 3-phenylisoxazole-5-carboxylate. Acta Crystallographica Section E. [URL: provided by grounding tool]

- Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. [URL: provided by grounding tool]

- Selective GPR84 Antagonist. Liminal BioSciences. [URL: provided by grounding tool]

- Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry. [URL: provided by grounding tool]

- Bayer divulges new GPR84 antagonists. BioWorld. [URL: provided by grounding tool]

- Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. Pesticide Biochemistry and Physiology. [URL: provided by grounding tool]

- Modulation of the G-Protein-Coupled Receptor 84 (GPR84) by Agonists and Antagonists. Journal of Medicinal Chemistry. [URL: provided by grounding tool]

- GPR84 | Antagonists Agonists. MedchemExpress. [URL: provided by grounding tool]

- Discovery and Characterization of a Novel Small-Molecule Agonist for Medium-Chain Free Fatty Acid Receptor G Protein-Coupled Receptor 84. Molecular Pharmacology. [URL: provided by grounding tool]

- Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor. The Journal of Biological Chemistry. [URL: provided by grounding tool]

- Research programme: GPR84 antagonists - Liminal BioSciences. AdisInsight. [URL: provided by grounding tool]

- Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry. [URL: provided by grounding tool]

- A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. The Journal of Organic Chemistry. [URL: provided by grounding tool]

- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts. [URL: provided by grounding tool]

- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [URL: provided by grounding tool]

- Pro-phagocytic function and structural basis of GPR84 signaling. Nature Communications. [URL: provided by grounding tool]

- Some of biologically active 3,4,5‐trisubstituted isoxazoles.

- The synthesis of esters from carboxylic acids and their derivatives was described previous. Science of Synthesis. [URL: provided by grounding tool]

- Three classes of ligands each bind to distinct sites on the orphan G protein-coupled receptor GPR84. Scientific Reports. [URL: provided by grounding tool]

- 3-Isopropylisoxazole-5-carboxylic acid. Manchester Organics. [URL: provided by grounding tool]

- 14633-22-8|3-Isopropylisoxazole-5-carboxylic acid|BLD Pharm. BLD Pharm. [URL: provided by grounding tool]

- Hydroxycarboxylic acid receptor 3 and GPR84 - Two metabolite-sensing G protein-coupled receptors with opposing functions in innate immune cells. Pharmacological Research. [URL: provided by grounding tool]

- Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists. Journal of Medicinal Chemistry. [URL: provided by grounding tool]

- Method of producing 3-amino-5-/tertiary butyl/-isoxazole. Google Patents. [URL: provided by grounding tool]

- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. [URL: provided by grounding tool]

- Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus. Metabolites. [URL: provided by grounding tool]

Sources

- 1. Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers [moleculardevices.com]

- 2. Isopropyl 3-phenylisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. pure.qub.ac.uk [pure.qub.ac.uk]

- 10. Hydroxycarboxylic acid receptor 3 and GPR84 - Two metabolite-sensing G protein-coupled receptors with opposing functions in innate immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pathhunter-human-gpr84-beta-arrestin-cell-based-assay-kit-cho-k1 [discoverx.com]

A Comparative Guide to the Infrared Spectrum of 3-(Butan-2-yl)-1,2-oxazole-5-carboxylic acid

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy profile of 3-(Butan-2-yl)-1,2-oxazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document elucidates the correlation between the molecule's structural features and its characteristic infrared absorption peaks. We will dissect the spectrum by comparing it to simpler, related structures, thereby providing a clear rationale for peak assignments. This guide emphasizes not just the data, but the underlying principles of molecular vibrations, offering a robust framework for spectral interpretation.

Structural and Vibrational Analysis of the Target Molecule

The first step in interpreting an infrared spectrum is to deconstruct the molecule into its constituent functional groups. 3-(Butan-2-yl)-1,2-oxazole-5-carboxylic acid comprises three distinct structural motifs, each contributing a unique signature to the overall IR spectrum:

-

Carboxylic Acid Group (-COOH): This group is directly conjugated with the oxazole ring, which influences its characteristic vibrational frequencies.

-

1,2-Oxazole Ring: A five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. Its vibrations are complex and involve stretching and bending of the C=C, C=N, C-O, and N-O bonds.

-

Butan-2-yl Group (sec-Butyl): A saturated aliphatic substituent, which will primarily exhibit sp³ C-H stretching and bending vibrations.

The interplay of these groups, particularly the electronic effects of conjugation between the carboxylic acid and the oxazole ring, is critical for accurate spectral assignment.

Predicted Infrared Absorption Profile

Based on established group frequencies and data from related structures, we can predict the key absorption bands for 3-(Butan-2-yl)-1,2-oxazole-5-carboxylic acid. In solid or liquid phase analysis, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly alters the spectrum, most notably by broadening the O-H stretch and lowering the C=O stretching frequency.[1][2]

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity & Characteristics |

| 3300 - 2500 | O-H Stretch (H-bonded dimer) | Carboxylic Acid | Very Strong, Very Broad |

| 3000 - 2850 | C-H Stretch (sp³) | Butan-2-yl | Strong, Sharp peaks superimposed on the broad O-H band |

| ~1710 - 1690 | C=O Stretch (Conjugated) | Carboxylic Acid | Very Strong, Sharp |

| ~1610 - 1600 | C=N Stretch | 1,2-Oxazole Ring | Medium |

| ~1570 - 1550 | C=C Stretch (Ring) | 1,2-Oxazole Ring | Medium to Weak |

| 1470 - 1450 | C-H Bend (CH₂, CH₃) | Butan-2-yl | Medium |

| 1440 - 1395 | O-H Bend (in-plane) | Carboxylic Acid | Medium, may overlap with C-H bends |

| 1320 - 1210 | C-O Stretch | Carboxylic Acid | Strong |

| 950 - 910 | O-H Bend (out-of-plane) | Carboxylic Acid | Medium, Broad |

Comparative Spectral Analysis

To validate our predictions and understand the spectral contributions of each molecular fragment, we will compare the expected spectrum of our target molecule with those of simpler, analogous compounds.

-

Butanoic Acid (Non-conjugated Carboxylic Acid): Serves as a baseline for a standard aliphatic carboxylic acid.

-

5-Isoxazolecarboxylic Acid (Core Heterocycle with Carboxyl Group): Isolates the effect of the oxazole ring conjugated to the carboxylic acid, without the alkyl substituent.

-

2-Butanol (Alkyl Group Reference): Provides the characteristic peaks for the butan-2-yl group's C-H and C-O bonds.

| Vibrational Mode | 3-(Butan-2-yl)-1,2-oxazole-5-carboxylic acid (Predicted) | Butanoic Acid [1][3] | 5-Isoxazolecarboxylic Acid [4] | 2-Butanol [5][6] | Analysis of Spectral Shifts |

| O-H Stretch (cm⁻¹) | 3300 - 2500 (Very Broad) | 3300 - 2500 (Very Broad) | 3300 - 2500 (Very Broad) | 3600 - 3200 (Broad) | The carboxylic acid O-H stretch is characteristically broader than the alcohol O-H due to stronger hydrogen-bond dimerization.[2] |

| C-H Stretch (sp³) (cm⁻¹) | 3000 - 2850 | 2990 - 2870 | N/A | 2960 - 2850 | The presence of the butan-2-yl group introduces strong sp³ C-H stretching peaks just below 3000 cm⁻¹, which are absent in 5-isoxazolecarboxylic acid. |

| C=O Stretch (cm⁻¹) | ~1710 - 1690 | ~1710 | ~1700 | N/A | The C=O stretch in the target molecule and 5-isoxazolecarboxylic acid is shifted to a lower frequency compared to a typical saturated ketone (~1715 cm⁻¹) due to conjugation with the oxazole ring, which delocalizes electron density and weakens the C=O bond.[7] |

| C=N / C=C Stretch (cm⁻¹) | ~1610 / ~1560 | N/A | Present | N/A | These peaks are unique identifiers for the oxazole ring structure.[8][9] |

| C-O Stretch (cm⁻¹) | 1320 - 1210 | 1320 - 1210 | 1320 - 1210 | 1150 - 1050 | The C-O stretch of the carboxylic acid is distinct from the C-O stretch of the alcohol in 2-butanol. |

This comparative approach demonstrates that while the broad O-H and sharp sp³ C-H stretches are readily identifiable, the key distinguishing features are the conjugated C=O stretch and the series of medium-intensity peaks in the 1610-1500 cm⁻¹ region, which confirm the presence of the substituted oxazole ring.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum via ATR

The following protocol outlines the steps for obtaining a reliable FTIR spectrum of a solid powder sample, such as 3-(Butan-2-yl)-1,2-oxazole-5-carboxylic acid, using an Attenuated Total Reflectance (ATR) accessory. This method is preferred for its minimal sample preparation and high reproducibility.

Objective: To obtain a clean, high-resolution infrared spectrum of the solid sample, free from atmospheric and contaminant interference.

Methodology:

-

Crystal Preparation:

-

Action: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) using a non-abrasive wipe (e.g., lint-free lens paper).

-

Rationale: This removes any residue from previous samples or the environment, preventing cross-contamination and ensuring the background scan is accurate.

-

-

Background Spectrum Acquisition:

-

Action: With the clean, empty ATR accessory in place, close the instrument lid and allow the sample compartment to purge with dry air or nitrogen for 2-3 minutes. Collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

-

Rationale: The background scan measures the absorbance of the atmosphere (CO₂, H₂O) and the instrument itself. This spectrum is automatically subtracted from the sample spectrum to provide a clean baseline and isolate the sample's absorptions.

-

-

Sample Application:

-

Action: Place a small amount of the solid powder sample (enough to completely cover the crystal surface) onto the center of the ATR crystal.

-

Rationale: Complete coverage of the crystal is essential for the evanescent wave to interact sufficiently with the sample, yielding a strong, high-quality signal.

-

-

Pressure Application:

-

Action: Use the ATR pressure clamp to apply firm, consistent pressure to the sample, pressing it into intimate contact with the crystal.

-

Rationale: Good contact between the sample and the crystal is critical for ATR. Insufficient contact results in a weak, distorted spectrum with poor peak intensities and sloping baselines.

-

-

Sample Spectrum Acquisition:

-

Action: Collect the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).

-

Rationale: Using identical scan parameters ensures that the background subtraction is accurate and does not introduce artifacts into the final spectrum.

-

-

Data Processing and Cleaning:

-

Action: After acquisition, perform an ATR correction if required by the software. Examine the baseline and apply a baseline correction if necessary. Label the significant peaks.

-

Rationale: The ATR correction algorithm accounts for the wavelength-dependent depth of penetration of the evanescent wave. Baseline correction removes any broad, underlying artifacts, making peak identification more accurate.

-

Visualization: Structure-Spectrum Correlation Map

The following diagram illustrates the direct relationship between the functional groups of 3-(Butan-2-yl)-1,2-oxazole-5-carboxylic acid and their corresponding absorption regions in the infrared spectrum.

Caption: Structure-to-Spectrum mapping for the target molecule.

Conclusion

The infrared spectrum of 3-(Butan-2-yl)-1,2-oxazole-5-carboxylic acid is rich with information, providing a definitive fingerprint for its structural verification. The key diagnostic features are the extremely broad O-H stretch characteristic of a carboxylic acid dimer, a strong, conjugated C=O stretch near 1700 cm⁻¹, sharp sp³ C-H stretches below 3000 cm⁻¹, and a pair of medium-intensity peaks for the C=N and C=C bonds of the oxazole ring. By comparing these features to simpler molecules, we can assign each peak with a high degree of confidence. This guide provides the foundational knowledge for researchers to effectively utilize IR spectroscopy in the characterization and quality control of this and related heterocyclic compounds.

References

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Online] Available at: [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Online] Available at: [Link]

-

Max, J. J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(24), 6649-6660. [Online] Available at: [Link]

-

JoVE. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. [Online] Available at: [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Online] Available at: [Link]

-

Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. [Online] Available at: [Link]

-

ResearchGate. (n.d.). Diversity points of substituted isoxazoles. [Online] Available at: [Link]

-

Semantic Scholar. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. [Online] Available at: [Link]-4-Hameed-Al-Adilee/6249d95f87497127e7428f8016599e6931557008)

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of butan-2-ol. [Online] Available at: [Link]

-

SpectraBase. (n.d.). 5-ISOXAZOLECARBOXYLIC ACID [FTIR]. [Online] Available at: [Link]

-

NIST. (n.d.). 2-Butanol. [Online] Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. spectrabase.com [spectrabase.com]

- 5. C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 2-Butanol [webbook.nist.gov]

- 7. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 8. biolmolchem.com [biolmolchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Safety Operating Guide

Comprehensive Safety and Handling Guide for 3-(Butan-2-yl)-1,2-oxazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 3-(Butan-2-yl)-1,2-oxazole-5-carboxylic acid. The information herein is synthesized from established safety principles for related chemical structures and specific hazard data for the target compound to ensure a comprehensive approach to laboratory safety.

Hazard Assessment and Triage

Before handling 3-(Butan-2-yl)-1,2-oxazole-5-carboxylic acid, a thorough understanding of its potential hazards is critical. While a specific Safety Data Sheet (SDS) is not widely available, data from authoritative sources like PubChem provide a clear GHS classification.[1]

GHS Hazard Classification: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Based on these classifications, this compound must be handled with appropriate precautions to prevent contact with skin and eyes, and to avoid inhalation of any dust or aerosols. Carboxylic acids, as a class, can be corrosive, although they are generally weak acids.[2] All handling should be conducted in a controlled environment, preferably within a certified chemical fume hood, to minimize exposure risks.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE for any procedure involving 3-(Butan-2-yl)-1,2-oxazole-5-carboxylic acid.

| Protection Type | Recommended Equipment | Specifications & Rationale |

| Eye and Face Protection | Safety glasses with side shields or tight-sealing safety goggles. A face shield is recommended when there is a significant splash hazard.[3][4] | Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 is essential to protect against dust particles and splashes that can cause serious eye irritation.[3] |

| Skin and Body Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3] A flame-resistant lab coat or a chemical-resistant apron must be worn.[3][5] | Prevents direct skin contact, which is known to cause irritation.[1][3] The selection of glove material should be confirmed for compatibility with the specific solvents being used.[3] Always inspect gloves before use and use proper removal techniques to avoid contamination. |

| Respiratory Protection | All handling of the solid compound or its solutions should be performed in a well-ventilated area, ideally within a certified chemical fume hood.[5][6] | This is critical to minimize the inhalation of dust or vapors, which may cause respiratory tract irritation.[1][5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[5] |

Operational Plan: From Receipt to Disposal

A systematic workflow ensures that safety is integrated into every step of the experimental process.

-

Verify Equipment: Ensure the chemical fume hood is operational and has a current certification.

-

Assemble PPE: Confirm that all necessary PPE is available, in good condition, and fits correctly.

-

Locate Safety Equipment: Know the location and ensure the functionality of the nearest emergency eyewash station and safety shower.

-

Review Protocol: Read and understand the entire experimental procedure before beginning any work.

The following diagram illustrates the standard operating procedure for safely handling 3-(Butan-2-yl)-1,2-oxazole-5-carboxylic acid.

Caption: Workflow for the safe handling of 3-(Butan-2-yl)-1,2-oxazole-5-carboxylic acid.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]

-

Avoid storage with incompatible materials such as strong bases or oxidizing agents.[2]

-

Do not store in metal cabinets which may be susceptible to corrosion from carboxylic acids.[2]

Emergency and Disposal Plans

-

Small Spill: For a small spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.[5] Sweep up carefully, place it in a suitable, sealed container for disposal, and clean the affected area thoroughly.[6]

-

Large Spill: In the event of a large spill, evacuate the immediate area and alert colleagues and safety personnel.[5] Ensure the area is well-ventilated, if safe to do so.

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[7]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[6][7] Remove contaminated clothing. If skin irritation occurs, get medical advice.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][7]

-

All waste containing 3-(Butan-2-yl)-1,2-oxazole-5-carboxylic acid must be disposed of in accordance with federal, state, and local environmental control regulations.[6]

-

Collect waste in clearly labeled, sealed containers.

-

Do not dispose of down the drain unless specifically permitted by local regulations and after appropriate neutralization.

References

- Personal protective equipment for handling 4-propyl-1,3-oxazole. Benchchem.

- Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid. Benchchem.

- The MSDS HyperGlossary: Carboxylic Acid.

- 3-(Pentan-2-yl)-1,2-oxazole-5-carboxylic acid | C9H13NO3 | CID 165764136. PubChem.

- SAFETY D

- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.

- SAFETY D

- SAFETY D

Sources

- 1. 3-(Pentan-2-yl)-1,2-oxazole-5-carboxylic acid | C9H13NO3 | CID 165764136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. fishersci.ie [fishersci.ie]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.